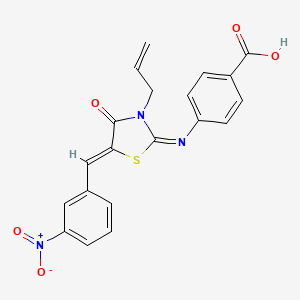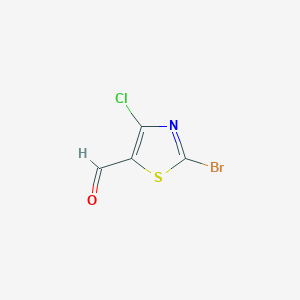
4-((E)-((Z)-3-allyl-5-(3-nitrobenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((E)-((Z)-3-allyl-5-(3-nitrobenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is a complex organic compound known for its remarkable structural features. This compound encompasses multiple functional groups including a thiazolidine ring, a nitro group, and an allyl side chain, making it a subject of interest in various fields such as medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize 4-((E)-((Z)-3-allyl-5-(3-nitrobenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid, a multistep reaction process is employed. The synthesis begins with the formation of the thiazolidine core, typically involving the condensation of an appropriate thioamide with an α,β-unsaturated carbonyl compound. The introduction of the nitrobenzylidene group is often achieved via a Knoevenagel condensation reaction, followed by the allylation step which involves allyl bromide under basic conditions. The final product is obtained through acid-catalyzed cyclization and subsequent purification.
Industrial Production Methods
While the industrial scale production of this specific compound is less common, analogous methodologies involve large-scale synthesis using continuous flow reactors and automated processes to ensure high yield and purity. This involves precise control of reaction parameters such as temperature, pH, and reagent concentration, utilizing advanced separation techniques like high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
4-((E)-((Z)-3-allyl-5-(3-nitrobenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: : This reaction typically targets the allyl group, converting it into an epoxy or hydroxyl group.
Reduction: : Reduction of the nitro group to an amino group is a common transformation.
Substitution: : The aromatic ring often undergoes electrophilic substitution reactions, introducing additional substituents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like hydrogen in the presence of a catalyst for reduction reactions, and electrophiles like halogens for substitution reactions. Conditions vary from mild (room temperature, neutral pH) to harsh (high temperatures, acidic or basic environments) depending on the desired reaction.
Major Products
Aplicaciones Científicas De Investigación
4-((E)-((Z)-3-allyl-5-(3-nitrobenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid has numerous applications in various fields:
Chemistry: : Utilized as a building block in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: : Explored for potential therapeutic applications, particularly as an anti-inflammatory or anti-cancer agent.
Industry: : Employed in the development of novel materials, such as polymers with specific electronic or optical properties.
Mecanismo De Acción
The compound exerts its effects through various mechanisms, including:
Molecular Targets: : It may interact with enzymes or receptors, altering their activity and leading to physiological changes.
Pathways Involved: : Could inhibit specific signaling pathways, such as those involved in inflammation or cell proliferation.
Specific Interactions: : The nitro group may participate in redox reactions within cells, leading to the generation of reactive oxygen species (ROS) and subsequent cellular responses.
Comparación Con Compuestos Similares
Comparison with Other Compounds
Similar compounds include other thiazolidine derivatives, many of which share similar structural motifs and reactivity patterns. 4-((E)-((Z)-3-allyl-5-(3-nitrobenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is unique due to the specific combination of functional groups, providing a distinct set of properties and applications.
List of Similar Compounds
Thiazolidine-2,4-dione derivatives
Benzylideneaminobenzonic acid derivatives
Nitro-substituted thiazolidines
This unique combination makes this compound a versatile and valuable compound in scientific research and industrial applications.
Hope you find this interesting! What are your thoughts?
Propiedades
IUPAC Name |
4-[[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5S/c1-2-10-22-18(24)17(12-13-4-3-5-16(11-13)23(27)28)29-20(22)21-15-8-6-14(7-9-15)19(25)26/h2-9,11-12H,1,10H2,(H,25,26)/b17-12-,21-20? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYWIBYIOLGIPV-VTPWGRHDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])SC1=NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/SC1=NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2956791.png)


![N-{[2-(1,1-difluoroethyl)phenyl]methyl}prop-2-enamide](/img/structure/B2956794.png)
![(E)-2-amino-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2956796.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2956802.png)
![1-(4-bromophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2956806.png)

![5-Methyl-4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}isoxazole](/img/structure/B2956810.png)

![4-ethoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2956812.png)
![2-(4-chlorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2956813.png)

